molecular formula C21H24N2O3S B2869316 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide CAS No. 946220-12-8

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide

Cat. No.: B2869316
CAS No.: 946220-12-8
M. Wt: 384.49
InChI Key: NSIPQSLKNHYEDZ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of compounds known for their various biological activities. Sulfonamides are often used in medicinal chemistry and drug design due to their bioactive properties .


Molecular Structure Analysis

The compound contains a cyclopropanecarbonyl group attached to a 3,4-dihydro-2H-quinolin-7-yl moiety, which in turn is linked to a 3,4-dimethylbenzenesulfonamide group . This complex structure likely contributes to its physical and chemical properties.


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo reactions typical for this class of compounds, such as hydrolysis or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its molecular weight, the presence of polar and nonpolar regions, and the types of functional groups it contains would all influence its properties .

Scientific Research Applications

Anticancer and Radioprotective Agents

Research indicates the synthesis of novel quinoline derivatives, including those involving benzenesulfonamide groups, which have shown promising results as potential anticancer and radioprotective agents. These compounds were synthesized and evaluated for their in vitro anticancer activity, with some displaying interesting cytotoxic activities compared to established drugs like doxorubicin. Additionally, certain derivatives exhibited radioprotective activity in vivo against γ-irradiation in mice, highlighting their potential dual utility in both cancer treatment and protection against radiation damage (Ghorab et al., 2008).

Antimicrobial Activity

Synthesis and evaluation of quinoline-containing compounds have also been directed toward their antimicrobial potential. New compounds were synthesized and showed high activity against Gram-positive bacteria. This indicates the broad utility of these compounds in combating microbial infections, alongside their potential in cancer therapy (Biointerface Research in Applied Chemistry, 2019).

Tubulin Polymerization Inhibitors

The design and synthesis of 2-anilino-3-aroylquinolines have led to the discovery of compounds with significant cytotoxic activity against various human cancer cell lines. These compounds act as potent tubulin polymerization inhibitors, demonstrating IC50 values that are competitive with or lower than those of reference compounds. Such inhibitors can arrest the cell cycle at the G2/M phase, leading to apoptosis, showcasing their potential as novel chemotherapeutic agents (Srikanth et al., 2016).

Apoptosis Inducers

N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been identified as a new series of potent inducers of apoptosis. These compounds show significant activity against cancer cells derived from solid tumors, highlighting their potential as effective treatments in oncology. Their ability to induce apoptosis at low EC50 values positions them as valuable candidates for further development in cancer therapy (Zhang et al., 2008).

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be of interest in medicinal chemistry for the development of new drugs .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-14-5-10-19(12-15(14)2)27(25,26)22-18-9-8-16-4-3-11-23(20(16)13-18)21(24)17-6-7-17/h5,8-10,12-13,17,22H,3-4,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIPQSLKNHYEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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